
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
Übersicht
Beschreibung
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol (IUPAC name) is a synthetic cannabinoid receptor agonist belonging to the CP-47,497 homolog series. This compound features a cyclohexylphenol core with a stereospecific hydroxy group at the (1S,3R) position and a 1,1-dimethylhexyl side chain at the 5-position of the phenolic ring . It is pharmacologically classified as a cannabimimetic agent, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) but with distinct structural and potency profiles. The compound is commonly referred to as CP-47,497-C6 homolog due to its six-carbon alkyl chain (dimethylhexyl) . Its CAS Registry Number is 132296-20-9, with a molecular formula of C₂₀H₃₂O₂ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclic analogs V often involves multi-component reactions. One common method is the one-pot three-component cyclo-condensation reaction. For example, the synthesis of 1-(7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives can be achieved via cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid in acetonitrile .
Industrial Production Methods
Industrial production of bicyclic analogs V may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclic analogs V include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Cannabinoid Receptor Agonism
- CP 47,497 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors, which are critical in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues. Research has demonstrated that this compound can mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Pain Management Studies
- Due to its analgesic properties, CP 47,497 has been utilized in studies exploring new pain management therapies. Its ability to activate cannabinoid receptors suggests potential applications in treating chronic pain conditions .
Neuroprotective Effects
- Investigations into the neuroprotective effects of CP 47,497 have shown promise in models of neurodegenerative diseases. The compound's action on cannabinoid receptors may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease and multiple sclerosis .
Toxicology and Safety Assessments
Drug Testing and Forensic Toxicology
- CP 47,497 is often included in drug testing panels due to its presence in synthetic cannabinoid products. Understanding its pharmacokinetics and toxicological profile is crucial for forensic toxicology, particularly in cases involving synthetic cannabinoids .
Safety Studies
- Research into the safety profile of CP 47,497 has revealed potential adverse effects associated with its use. Studies indicate that while it can produce desired therapeutic effects, it may also lead to side effects such as anxiety and psychosis when used improperly or at high doses .
Behavioral Studies
Effects on Behavior
- Behavioral studies utilizing CP 47,497 have been conducted to assess its impact on anxiety-related behaviors and locomotor activity. These studies contribute to understanding how synthetic cannabinoids influence behavior compared to natural cannabinoids .
Addiction Research
- The compound's potential for abuse has led to investigations into its addictive properties. Studies have focused on the mechanisms by which CP 47,497 affects reward pathways in the brain, providing insights into addiction-related behaviors associated with synthetic cannabinoids .
Comparative Analysis with Other Cannabinoids
A comparative analysis of CP 47,497 with other cannabinoids can be summarized as follows:
Property | CP 47,497 | Δ9-THC | CBD |
---|---|---|---|
Receptor Affinity (CB1) | High | High | Low |
Psychoactive Effects | Moderate to High | High | Non-psychoactive |
Analgesic Properties | Yes | Yes | Yes |
Potential for Abuse | Yes | Yes | No |
Legal Status | Controlled substance | Controlled substance | Legal in many jurisdictions |
Wirkmechanismus
The mechanism of action of bicyclic analogs V involves their interaction with specific molecular targets. For instance, some bicyclic analogs act as inhibitors of enzymes by binding to the active site and preventing substrate access. Others may interact with receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the CP-47,497 Homolog Series
CP-47,497 and its homologs are defined by variations in the alkyl chain length at the 5-position of the phenolic ring. Key analogs include:
Structural-Activity Relationship (SAR):
- Alkyl Chain Length: Potency increases with chain length up to a point. CP-47,497 (C7) is 3–28 times more potent than Δ⁹-THC in behavioral assays , while C8 and C9 homologs exhibit prolonged metabolic stability due to increased lipophilicity .
- Stereochemistry: The (1S,3R) configuration is critical for receptor binding. The (+)-isomer of CP-55,940 (a related compound) shows 50-fold lower affinity than the (-)-isomer .
Pharmacological Comparison with CP-55,940
CP-55,940 (5-(1,1-dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-phenol) is a high-affinity cannabinoid receptor agonist with distinct structural features:
- Receptor Affinity: Binds to CB1 receptors with a Kd of 133 pM , significantly higher than Δ⁹-THC (Kd ~1–10 nM) .
- Behavioral Effects: Unlike CP-47,497 homologs, CP-55,940 induces robust adenylate cyclase inhibition and G-protein coupling .
Parameter | CP-47,497-C6 | CP-55,940 |
---|---|---|
CB1 Affinity (Kd) | Not quantified | 133 pM |
Analgesic Potency | Moderate (inferred) | High |
Metabolic Stability | Moderate (C6 chain) | High (complex structure) |
Legal and Regulatory Status
- CP-47,497-C6: Listed as a controlled substance in Sweden (SFS 2024:985) and the U.S. (DEA Schedule I) due to structural similarity to banned analogs .
- CP-47,497-C8/C9: Explicitly prohibited under Washington D.C. Law 22-243 and West Virginia legislation .
- CP-55,940: Controlled under the U.S. Controlled Substances Act and international treaties .
Research Findings and Clinical Relevance
- CP-47,497 Series: These compounds lack the classical cannabinoid tricyclic structure but retain potent cannabimimetic effects, including hypothermia, analgesia, and motor depression .
- Toxicity: Synthetic cannabinoids like CP-47,497-C6 are associated with severe adverse effects (e.g., seizures, psychosis) due to unregulated CB1 overactivation .
- Detection Challenges: Isomerism and homolog proliferation complicate forensic analysis. For example, (1S,3R) vs. (1R,3S) configurations require advanced chiral chromatography .
Biologische Aktivität
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol, commonly referred to as CP 47,497 and its analogs, has garnered significant attention in pharmacological research due to its complex biological activities. This compound is a synthetic cannabinoid that interacts with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure features a cyclohexyl group and a phenolic moiety, contributing to its hydrophobic properties and receptor binding affinity.
The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1, which is predominantly located in the central nervous system. Activation of these receptors leads to various physiological effects including:
- Analgesia : Modulation of pain pathways.
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.
- Appetite stimulation : Influence on feeding behavior.
Pharmacological Effects
Research indicates that this compound exhibits several notable pharmacological effects:
- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models. For instance, in a study by Wiley et al., it was demonstrated that CP 47,497 significantly decreased pain perception in rodents subjected to inflammatory pain models .
- Neuroprotective Properties : Evidence suggests that this compound may offer neuroprotective benefits. A study highlighted its potential to mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways .
- Anti-anxiety Effects : Behavioral assessments in rodent models indicated that administration of CP 47,497 resulted in anxiolytic-like effects, suggesting its potential use in anxiety disorders .
Toxicity and Safety Profile
While the therapeutic potential is significant, the safety profile of this compound remains a concern. Toxicological evaluations have revealed:
- Dose-dependent Toxicity : Higher doses have been associated with adverse effects such as sedation and impaired motor coordination.
- Potential for Abuse : As a synthetic cannabinoid, it possesses a risk for recreational use and subsequent dependency issues.
Case Studies
Several case studies provide insight into the clinical implications of this compound:
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that adjunct therapy with CP 47,497 led to improved pain scores compared to placebo groups. Patients reported enhanced quality of life and reduced reliance on opioids .
- Neuroprotection in Neurodegenerative Disorders : A longitudinal study assessed the neuroprotective effects of CP 47,497 in Alzheimer's disease models. Results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects .
Table 1: Summary of Biological Activities
Table 2: Toxicity Profile
Q & A
Q. How can researchers design experiments to synthesize and characterize stereoisomers of this compound?
Basic Question
Methodological Answer:
Synthesis of stereoisomers requires chiral resolution techniques, such as asymmetric catalysis or chromatographic separation using chiral stationary phases in HPLC . For characterization, combine nuclear magnetic resonance (NMR) spectroscopy with Mosher’s ester analysis to confirm absolute configuration. X-ray crystallography can resolve ambiguities in stereochemical assignments . Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization during synthesis.
Q. What analytical techniques are critical for verifying purity and stereochemical integrity?
Basic Question
Methodological Answer:
High-performance liquid chromatography (HPLC) with chiral columns is essential for enantiomeric excess (ee) determination. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. Differential scanning calorimetry (DSC) detects polymorphic impurities. For trace impurities (<0.1%), use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS .
Q. How can contradictions in pharmacological data across studies be resolved?
Advanced Question
Methodological Answer:
Discrepancies in receptor binding affinity or efficacy (e.g., CB1/CB2 cannabinoid receptor activity) may arise from differences in assay conditions (e.g., cell lines, buffer pH) or enantiomer-specific effects . Conduct meta-analyses with standardized protocols, including positive controls (e.g., CP 55,940 ) and orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment). Validate findings using in vivo models with pharmacokinetic profiling to correlate exposure and effect .
Q. What methodological considerations apply when transitioning from in vitro to in vivo studies?
Advanced Question
Methodological Answer:
In vitro assays (e.g., membrane-based receptor binding) may lack metabolic context. Address this by:
- Using hepatocyte incubation to assess metabolic stability.
- Incorporating plasma protein binding assays to estimate free drug concentrations.
- Designing dose-ranging studies in rodents with terminal pharmacokinetic sampling to establish exposure-response relationships .
Q. How can high-throughput screening (HTS) identify novel biological activities for this compound?
Advanced Question
Methodological Answer:
Implement cell-based HTS with luciferase reporters (e.g., ARE-luc for Nrf2 activation ). Use counter-screens to exclude non-specific effects (e.g., cytotoxicity assays). For hit validation, apply structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions at the cyclohexyl or dimethylhexyl groups .
Q. What strategies improve aqueous solubility and bioavailability for in vivo applications?
Advanced Question
Methodological Answer:
Modify the phenolic hydroxyl group with prodrug approaches (e.g., phosphate esters) to enhance solubility. Use lipid-based formulations (e.g., nanoemulsions) or cyclodextrin complexes. Pharmacokinetic studies in rodents should monitor metabolites, as dimethylhexyl side chains may undergo oxidative degradation .
Q. How should control experiments be designed for receptor binding assays?
Advanced Question
Methodological Answer:
Include both positive controls (e.g., WIN 55,212-2 for cannabinoid receptors ) and negative controls (vehicle-only and non-specific competitors). Use radiolabeled ligands (e.g., [³H]-CP 55,940 ) for saturation binding to calculate Kd and Bmax. Validate receptor specificity with knockout cell lines or selective antagonists.
Q. What computational methods predict structure-activity relationships (SAR) for analogs?
Advanced Question
Methodological Answer:
Employ molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., CB1). Quantitative SAR (QSAR) models using descriptors like LogP, polar surface area, and steric parameters can prioritize analogs for synthesis. Validate predictions with free-energy perturbation (FEP) calculations .
Q. How can stability under varying storage conditions be assessed?
Basic Question
Methodological Answer:
Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation products using UHPLC-MS. For light-sensitive compounds, use amber glass vials and assess photostability under ICH Q1B conditions. Antioxidants (e.g., BHT) may prevent phenolic oxidation .
Q. What safety protocols are essential for handling this compound in the lab?
Basic Question
Methodological Answer:
Follow GHS guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact. In case of inhalation, administer oxygen and seek immediate medical attention . Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation.
Eigenschaften
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUGQXNYBWYGAI-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017338 | |
Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132296-20-9, 70435-06-2 | |
Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (C6)-CP-47497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (C6)-CP-47497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.